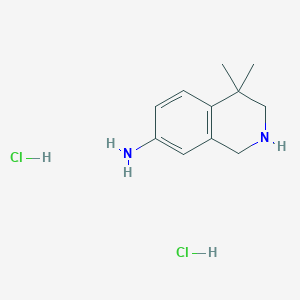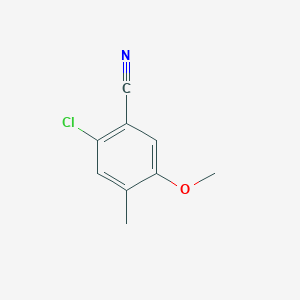
(S)-2,2'-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1'-binaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene is a complex organophosphorus compound It is known for its unique structure, which includes two binaphthalene units connected by phosphane groups, each substituted with 3,5-bis(trimethylsilyl)phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene typically involves the following steps:
Formation of the Binaphthalene Core: The binaphthalene core is synthesized through a coupling reaction of naphthalene derivatives.
Introduction of Phosphane Groups: The phosphane groups are introduced via a reaction with a suitable phosphorus reagent, such as chlorophosphane.
Substitution with 3,5-Bis(trimethylsilyl)phenyl Groups: The final step involves the substitution of the phosphane groups with 3,5-bis(trimethylsilyl)phenyl groups under specific conditions, often involving a catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Coordination: The compound can coordinate with metal centers, forming metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides or organometallic reagents can be used for substitution reactions.
Coordination: Metal salts or complexes are used to form coordination compounds.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Metal Complexes: Formed through coordination reactions.
Wissenschaftliche Forschungsanwendungen
(S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene has several scientific research applications:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Medicine: Research into its use in drug development and delivery systems.
Industry: Applications in the synthesis of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene primarily involves its role as a ligand in catalysis. The compound coordinates with metal centers, forming complexes that can facilitate various catalytic processes. The trimethylsilyl groups provide steric hindrance, enhancing the selectivity of the catalytic reactions. The binaphthalene core contributes to the rigidity and stability of the ligand, ensuring effective catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used ligand in asymmetric catalysis.
(S)-2,2’-Bis(diphenylphosphino)-6,6’-dimethyl-1,1’-binaphthalene (MeO-BIPHEP): Another ligand used in enantioselective reactions.
Uniqueness
(S)-2,2’-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphaneyl)-1,1’-binaphthalene is unique due to the presence of the 3,5-bis(trimethylsilyl)phenyl groups, which provide additional steric hindrance and electronic effects, enhancing its performance in catalytic applications compared to similar compounds.
Eigenschaften
Molekularformel |
C68H96P2Si8 |
|---|---|
Molekulargewicht |
1200.1 g/mol |
IUPAC-Name |
[1-[2-bis[3,5-bis(trimethylsilyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trimethylsilyl)phenyl]phosphane |
InChI |
InChI=1S/C68H96P2Si8/c1-71(2,3)55-37-51(38-56(45-55)72(4,5)6)69(52-39-57(73(7,8)9)46-58(40-52)74(10,11)12)65-35-33-49-29-25-27-31-63(49)67(65)68-64-32-28-26-30-50(64)34-36-66(68)70(53-41-59(75(13,14)15)47-60(42-53)76(16,17)18)54-43-61(77(19,20)21)48-62(44-54)78(22,23)24/h25-48H,1-24H3 |
InChI-Schlüssel |
OEOIJBMUCZVFAF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)[Si](C)(C)C)[Si](C)(C)C)C7=CC(=CC(=C7)[Si](C)(C)C)[Si](C)(C)C)C8=CC(=CC(=C8)[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13658764.png)
![Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13658769.png)

![Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13658783.png)



![Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)

![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13658813.png)




